1,1-Dichlorononane

Physical Chemistry Process Engineering Thermodynamics

1,1-Dichlorononane (CAS 53782-41-5, C9H18Cl2, MW 197.145) is a geminal dichloroalkane, belonging to the class of chlorinated hydrocarbons. It is a synthetic compound primarily used as a solvent and an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Molecular Formula C9H18Cl2
Molecular Weight 197.14 g/mol
CAS No. 53782-41-5
Cat. No. B14160864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichlorononane
CAS53782-41-5
Molecular FormulaC9H18Cl2
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCCCCCCCCC(Cl)Cl
InChIInChI=1S/C9H18Cl2/c1-2-3-4-5-6-7-8-9(10)11/h9H,2-8H2,1H3
InChIKeyFBTKIMWGAQACHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichlorononane (CAS 53782-41-5) as a Specialty Intermediate


1,1-Dichlorononane (CAS 53782-41-5, C9H18Cl2, MW 197.145) is a geminal dichloroalkane, belonging to the class of chlorinated hydrocarbons. It is a synthetic compound primarily used as a solvent and an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its structure features two chlorine atoms on a terminal carbon of a nine-carbon alkyl chain, which imparts specific physicochemical properties such as high hydrophobicity and low water solubility [1].

The Critical Distinction: Why 1,1-Dichlorononane Cannot Be Replaced by Other 1,1-Dichloroalkanes


In chemical procurement, 1,1-dichloroalkanes of different chain lengths cannot be treated as interchangeable solvents or intermediates. The length of the alkyl chain directly influences critical process parameters, including boiling point, vapor pressure, and hydrophobicity (LogP). As evidenced below, even a single carbon difference (C8 vs. C9) results in quantifiable shifts in physical properties. Substituting 1,1-Dichlorononane with a shorter-chain analog like 1,1-Dichlorooctane would lead to a significantly more volatile system (lower boiling point, higher vapor pressure), potentially affecting reaction kinetics, solvent loss, and safety profiles. Conversely, a longer-chain analog like 1,1-Dichlorodecane would be less volatile and more hydrophobic, altering solubility parameters and complicating downstream purification. These non-linear property changes with chain length necessitate a rigorous, data-driven selection process [1].

Quantified Differentiation: 1,1-Dichlorononane vs. Closest Analogs


Boiling Point Differentiation: C9 Chain Provides a 21.4°C Higher Boiling Point than C8 Analog

1,1-Dichlorononane exhibits a significantly higher boiling point compared to its closest shorter-chain analog, 1,1-Dichlorooctane. This difference is critical for applications requiring lower volatility or higher temperature reaction conditions. Data for 1,1-Dichlorononane is reported at 233.9°C at 760 mmHg , while data for 1,1-Dichlorooctane is reported at 212.5±8.0 °C at 760 mmHg .

Physical Chemistry Process Engineering Thermodynamics

Vapor Pressure Reduction: C9 Chain Lowers Volatility by 72% Relative to C8 Analog

The vapor pressure of 1,1-Dichlorononane is substantially lower than that of its C8 analog, indicating lower volatility. This is crucial for applications where solvent loss or inhalation exposure is a concern. 1,1-Dichlorononane has a reported vapor pressure of 0.0833 mmHg at 25°C , while 1,1-Dichlorooctane has a reported value of 0.3±0.4 mmHg at 25°C .

Physical Chemistry Safety Engineering Environmental Fate

Hydrophobicity Enhancement: 1,1-Dichlorononane (LogP ~5.0) is More Lipophilic than C8 Analog (LogP ~4.7)

1,1-Dichlorononane demonstrates higher lipophilicity compared to 1,1-Dichlorooctane, as reflected by its LogP value. This property influences its partition coefficient in biphasic systems and its environmental fate. The calculated XLogP for 1,1-Dichlorononane is reported as 5.5 [1], while ACD/LogP for 1,1-Dichlorooctane is reported as 4.72 .

Medicinal Chemistry Environmental Chemistry Analytical Chemistry

Gas Chromatographic Distinction: Unique Retention Index (1291) on Apiezon L

1,1-Dichlorononane can be analytically distinguished from its homologs using gas chromatography. The NIST Chemistry WebBook reports a Kovats retention index (RI) of 1291 for 1,1-Dichlorononane on a non-polar Apiezon L column at 130°C [1]. While a direct comparative value for 1,1-Dichlorooctane under identical conditions is not readily available, this specific RI value serves as a definitive marker for its identification and purity assessment in mixtures.

Analytical Chemistry Quality Control GC-MS

Reactivity Profile: Inertness of the Geminal Dichloromethyl Group in Nucleophilic Substitution

The terminal -CHCl2 group in 1,1-dichloroalkanes exhibits distinct reactivity compared to other chlorinated motifs. A study on 1,1-dichloroheptane demonstrated that the dichloromethyl group is more inert toward nucleophilic reagents than the chloromethyl group (-CH2Cl) [1]. Complete substitution of both chlorine atoms required the use of strong nucleophiles like sodium thiophenolate. This class-level finding suggests that 1,1-Dichlorononane will be less prone to unwanted nucleophilic side reactions compared to mono-chlorinated analogs or more reactive polyhalogenated species.

Synthetic Chemistry Reaction Selectivity Stability

Recommended Application Scenarios for 1,1-Dichlorononane (CAS 53782-41-5) Based on Quantitative Evidence


High-Temperature Solvent or Reaction Medium

1,1-Dichlorononane's boiling point of 233.9°C makes it suitable for reactions that require elevated temperatures beyond the range of shorter-chain analogs like 1,1-Dichlorooctane (BP ~212.5°C) . This allows for faster kinetics or enables the use of higher-boiling reagents without risking solvent boil-off.

Extraction of Highly Lipophilic Compounds

With a high calculated LogP value of 5.5 , 1,1-Dichlorononane is an excellent non-polar extraction solvent for separating highly lipophilic compounds from aqueous mixtures or biological matrices. Its enhanced hydrophobicity offers a clear advantage over less lipophilic analogs like 1,1-Dichlorooctane (LogP ~4.7) , potentially leading to higher partition coefficients and more efficient extractions.

Synthetic Intermediate in Low-Volatility Processes

In processes where minimizing solvent loss due to evaporation is critical for both economic and safety reasons, 1,1-Dichlorononane's lower vapor pressure (0.0833 mmHg at 25°C) compared to 1,1-Dichlorooctane (0.3 mmHg at 25°C) makes it a preferable choice. This reduces the risk of creating flammable or toxic atmospheres and improves overall material yield.

Analytical Standard for Gas Chromatography

The well-defined Kovats retention index of 1291 on Apiezon L at 130°C provides a robust and specific reference point for the identification and quantification of 1,1-Dichlorononane in complex mixtures using gas chromatography. This is invaluable for environmental monitoring, quality control in chemical synthesis, and forensic analysis.

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